molecular formula C24H20O8S B3412186 (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate CAS No. 929372-86-1

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate

Cat. No.: B3412186
CAS No.: 929372-86-1
M. Wt: 468.5 g/mol
InChI Key: XAMPYDXZGSADJA-QRVIBDJDSA-N
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Description

The compound "(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate" is a benzofuran derivative characterized by a (Z)-configured benzylidene moiety at the 2-position of the benzofuran core, a ketone group at the 3-position, and a 4-methoxybenzenesulfonate ester at the 6-position. Its molecular structure integrates methoxy substitutions on both the benzylidene (2,5-dimethoxy) and benzenesulfonate (4-methoxy) groups, which may influence electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O8S/c1-28-16-4-8-19(9-5-16)33(26,27)32-18-6-10-20-22(14-18)31-23(24(20)25)13-15-12-17(29-2)7-11-21(15)30-3/h4-14H,1-3H3/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMPYDXZGSADJA-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CC(=C4)OC)OC)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CC(=C4)OC)OC)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzofuran core : A bicyclic structure known for various biological activities.
  • Benzylidene moiety : Contributes to the compound's reactivity and interaction with biological targets.
  • Methoxy and sulfonate groups : Enhance solubility and potentially influence pharmacokinetic properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their function.
  • Receptor Interaction : It can interact with various receptors, modulating signaling pathways that lead to physiological responses.
  • Molecular Interactions : The presence of functional groups allows for hydrogen bonding and π-π interactions with amino acids in proteins, influencing their activity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of benzofuran compounds possess antimicrobial properties. This compound's structural features suggest it may also have similar effects against various pathogens.

Anticancer Properties

Preliminary studies indicate potential anticancer activity. The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Studies

  • In vitro Studies :
    • Compounds similar to this compound have been tested against cancer cell lines, showing IC50 values indicating significant cytotoxicity.
  • Mechanistic Studies :
    • Research has demonstrated that the compound can inhibit specific kinases involved in cancer progression, providing insights into its potential therapeutic applications.

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces cytokine levels in vitro

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with the target molecule but differ in sulfonate groups or methoxy substitution patterns:

(Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl Methanesulfonate

  • Molecular Formula : C₁₈H₁₆O₇S
  • Molecular Weight : 376.38 g/mol
  • Substituents :
    • Benzylidene group: 2,5-dimethoxy
    • Sulfonate group: Methanesulfonate (CH₃SO₃⁻)
  • Key Identifiers : CAS 858761-96-3, ChemSpider ID 1386412 .

This analog replaces the 4-methoxybenzenesulfonate group with a smaller methanesulfonate moiety, likely reducing steric bulk and altering solubility. The 2,5-dimethoxy configuration on the benzylidene ring may enhance electron-donating effects compared to other substitution patterns.

(Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl Methanesulfonate

  • Molecular Formula : C₁₈H₁₆O₇S
  • Molecular Weight : 376.38 g/mol
  • Substituents :
    • Benzylidene group: 2,4-dimethoxy
    • Sulfonate group: Methanesulfonate (CH₃SO₃⁻)
  • Key Identifiers : CAS 858759-66-7, MDL MFCD04143440 .

This compound differs in the benzylidene methoxy positions (2,4 vs. 2,5).

Target Compound: (Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-Methoxybenzenesulfonate

  • Molecular Formula : C₂₄H₂₂O₉S (inferred)
  • Molecular Weight : ~502.49 g/mol (calculated)
  • Substituents :
    • Benzylidene group: 2,5-dimethoxy
    • Sulfonate group: 4-Methoxybenzenesulfonate (C₆H₄(4-OCH₃)SO₃⁻)
  • Key Identifiers: Not available in provided evidence.

The 4-methoxybenzenesulfonate group introduces a bulkier aromatic sulfonate compared to methanesulfonate analogs, which may enhance lipophilicity and influence crystal packing or biological target interactions.

Comparative Data Table

Compound Name Molecular Formula Benzylidene Substituents Sulfonate Group Molecular Weight (g/mol) Key Identifiers
(Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-...-6-yl 4-Methoxybenzenesulfonate C₂₄H₂₂O₉S* 2,5-Dimethoxy 4-Methoxybenzenesulfonate ~502.49* N/A
(Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-...-6-yl Methanesulfonate C₁₈H₁₆O₇S 2,5-Dimethoxy Methanesulfonate 376.38 CAS 858761-96-3
(Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-...-6-yl Methanesulfonate C₁₈H₁₆O₇S 2,4-Dimethoxy Methanesulfonate 376.38 CAS 858759-66-7, MDL MFCD04143440

Research Findings and Implications

The 4-methoxybenzenesulfonate group in the target compound could increase molecular rigidity and π-stacking capabilities compared to smaller sulfonate groups, as seen in methanesulfonate analogs.

Crystallographic Considerations :

  • SHELX software () is widely used for refining such small-molecule structures. Differences in sulfonate and methoxy groups may impact crystallization behavior, necessitating tailored refinement protocols.

Synthetic and Application Gaps: No data on biological activity, solubility, or stability are available in the provided evidence. Further studies are needed to explore how substituent variations affect these properties, particularly for pharmaceutical or material science applications.

Q & A

Q. What are the key steps in synthesizing (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate?

  • The synthesis involves: (i) Formation of the benzofuran core via cyclization of phenolic precursors with aldehydes under acidic/basic conditions. (ii) Introduction of the 2,5-dimethoxybenzylidene group through a condensation reaction with 2,5-dimethoxybenzaldehyde. (iii) Sulfonation at the 6-position using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., pyridine). Critical steps include temperature control (e.g., reflux in dichloromethane) and purification via column chromatography or recrystallization to isolate intermediates .

Q. Which spectroscopic methods are essential for confirming the compound’s structure?

  • 1H/13C NMR : To verify benzylidene proton geometry (Z-configuration) and aromatic substitution patterns.
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfonate (S=O, ~1350–1200 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline): Provides definitive stereochemical assignment .

Q. What biological activities are associated with this compound?

  • Structural analogs demonstrate anti-inflammatory, anticancer, and antimicrobial activities. The sulfonate group enhances solubility, while the benzylidene moiety may interact with cellular targets like kinases or inflammatory mediators. Initial assays should focus on cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) .

Q. What are the solubility and stability characteristics of this compound?

  • Solubility : Polar aprotic solvents (DMSO, DMF) are optimal due to the sulfonate group. Limited solubility in water unless derivatized as a sodium salt.
  • Stability : Sensitive to prolonged light exposure and acidic conditions. Store under inert gas (N2/Ar) at –20°C with desiccants .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2) to accelerate benzylidene condensation.
  • Solvent Optimization : Replace dichloromethane with THF or acetonitrile to enhance intermediate solubility.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >90% yield .
  • In-line Analytics (HPLC/GC-MS) : Monitor reaction progress and adjust stoichiometry dynamically .

Q. How to resolve discrepancies in NMR data for Z/E isomer identification?

  • NOESY Experiments : Detect spatial proximity between benzylidene protons and adjacent groups to confirm Z-configuration.
  • Variable Temperature NMR : Observe splitting patterns at elevated temperatures to distinguish dynamic equilibria from static isomers.
  • Comparative Analysis : Cross-reference with crystallographic data of analogous compounds .

Q. How to design a structure-activity relationship (SAR) study for this compound?

  • Substituent Variation : Synthesize derivatives with altered methoxy positions (e.g., 3,4-dimethoxy vs. 2,5-dimethoxy) or replace sulfonate with carboxylate.
  • Biological Testing : Use standardized assays (e.g., IC50 determination in cancer cell lines) to correlate substituents with potency.
  • Computational Modeling : Perform docking studies to predict interactions with targets like tubulin or DNA topoisomerases .

Q. How to address conflicting reports on biological activity across similar benzofuran derivatives?

  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.
  • Metabolic Stability Testing : Assess compound degradation in culture media (LC-MS/MS).
  • Orthogonal Validation : Confirm activity via independent methods (e.g., Western blot for protein targets alongside phenotypic assays) .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Convert sulfonate to ester prodrugs for improved membrane permeability.
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers to enhance circulation time.
  • Pharmacokinetic Profiling : Measure plasma half-life (t1/2) and tissue distribution in rodent models .

Q. How to investigate the compound’s mechanism of action in inflammatory pathways?

  • Transcriptomics : Perform RNA-seq on treated macrophages to identify differentially expressed genes (e.g., TNF-α, IL-6).
  • Protein Interaction Studies : Use SPR or ITC to quantify binding affinity with COX-2 or NF-κB.
  • Knockout Models : Test activity in COX-2–/– cells to confirm target specificity .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Intermediate Purification

StepIntermediatePurification MethodPurity Criteria (HPLC)
1Benzofuran coreColumn chromatography (SiO2, hexane/EtOAc)≥95% (λ = 254 nm)
2Benzylidene adductRecrystallization (EtOH/H2O)Single spot on TLC

Q. Table 2: Recommended Biological Assays for Initial Screening

ActivityAssayTarget/ReadoutReference Compound
Anti-inflammatoryCOX-2 inhibition (ELISA)PGE2 reductionCelecoxib
AnticancerMTT assay (HeLa cells)IC50 valueDoxorubicin

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate
Reactant of Route 2
(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate

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